4-(Aminomethyl)pyrimidine hydrochloride
Overview
Description
4-Pyrimidine Methanamine (hydrochloride) is a synthetic intermediate widely used in pharmaceutical synthesis . It is a crystalline solid with the molecular formula C5H7N3 • HCl and a molecular weight of 145.6 g/mol . This compound is known for its high purity (≥98%) and stability, making it a valuable building block in various chemical reactions .
Safety and Hazards
Mechanism of Action
Target of Action
4-(Aminomethyl)pyrimidine hydrochloride is an important intermediate in the synthesis of various pharmaceuticals . .
Mode of Action
It is used in the synthesis of various pharmaceuticals, where it can interact with different targets depending on the final product .
Biochemical Pathways
As an intermediate in drug synthesis, this compound can be involved in various biochemical pathways, depending on the final pharmaceutical product. The specific pathways and their downstream effects would depend on the drug that is being synthesized .
Pharmacokinetics
As an intermediate compound, its pharmacokinetic profile would largely depend on the final pharmaceutical product it is used to synthesize .
Result of Action
The effects would therefore depend on the final pharmaceutical product .
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)pyrimidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase, which is crucial for the de novo synthesis of pyrimidines . These interactions often involve the binding of this compound to the active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with dihydroorotate dehydrogenase results in the inhibition of this enzyme, thereby affecting pyrimidine biosynthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory properties, by modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response before toxicity occurs.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, which are essential for the synthesis of pyrimidine nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and DNA replication.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidine Methanamine (hydrochloride) typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method includes the addition of an aminomethyl group to the pyrimidine ring, followed by the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 4-Pyrimidine Methanamine (hydrochloride) often involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidine Methanamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4-Pyrimidine Methanamine (hydrochloride) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
2-Aminomethylpyrimidine (hydrochloride): Similar in structure but with the aminomethyl group at a different position.
4-Aminopyrimidine: Lacks the aminomethyl group but shares the pyrimidine core.
Uniqueness: 4-Pyrimidine Methanamine (hydrochloride) is unique due to its specific aminomethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Properties
IUPAC Name |
pyrimidin-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-4-8-5;/h1-2,4H,3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUPLGHQKJENA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655061 | |
Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-17-2 | |
Record name | 1-(Pyrimidin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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